Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate
Description
Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is an organic compound with the molecular formula C14H20O3. This compound is characterized by the presence of a hydroxybutyl group attached to a phenyl ring, which is further connected to a methylpropanoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
methyl 2-[4-(4-hydroxybutyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C15H22O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,4-6,11H2,1-3H3 |
InChI Key |
ZLIAULMTSAIUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCCCO)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate typically involves the esterification of 4-(4-hydroxybutyl)phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-(4-carboxybutyl)phenylacetic acid.
Reduction: 4-(4-hydroxybutyl)phenylmethanol.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of small molecules with biological macromolecules.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxybutyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(4-hydroxybutyl)phenyl)acetate: Similar structure but with an acetate group instead of a methylpropanoate group.
Methyl 2-(4-(4-hydroxybutyl)phenyl)butanoate: Similar structure but with a butanoate group instead of a methylpropanoate group.
Uniqueness
Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is unique due to the presence of the methylpropanoate group, which imparts different chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
